Physicochemical properties of 1-(3-Butoxyphenyl)ethanol
Physicochemical properties of 1-(3-Butoxyphenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Butoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Butoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth analysis, field-proven experimental protocols, and an understanding of the causal relationships between the molecule's structure and its physical and chemical behavior. Given the limited availability of experimental data for this specific compound, this guide leverages high-quality computational predictions, contextualized with data from related isomers, to provide a robust and scientifically grounded resource. Key sections include detailed molecular identity, predicted physicochemical properties such as solubility and lipophilicity, comprehensive spectroscopic analysis, stability considerations, and step-by-step protocols for experimental validation.
Introduction: Understanding the Molecular Landscape
1-(3-Butoxyphenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with a butoxy group at the meta-position and an ethanol group. This unique combination of a flexible, hydrophobic alkyl chain (butoxy), a polar hydroxyl group capable of hydrogen bonding, and a rigid aromatic core imparts a distinct set of physicochemical properties. These properties are critical in determining the compound's behavior in various applications, from its potential as a building block in organic synthesis to its pharmacokinetic and pharmacodynamic profile in drug discovery.
The precise balance of lipophilicity and hydrophilicity, its hydrogen bonding capacity, and its molecular size are paramount in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational document for scientists, providing the necessary data and methodologies to effectively utilize, analyze, and formulate 1-(3-Butoxyphenyl)ethanol in a research and development setting.
Molecular Identity and Structure
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(3-Butoxyphenyl)ethanol | - |
| Molecular Formula | C₁₂H₁₈O₂ | - |
| Molecular Weight | 194.27 g/mol | Calculated |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)C(C)O | - |
| InChI Key | (Predicted) | - |
| Related CAS Number | 1156342-14-1 (iso-butoxy isomer) | [1] |
Structural Analysis:
The structure of 1-(3-Butoxyphenyl)ethanol features several key functional groups that dictate its properties:
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Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents and serving as the primary site of acidity (pKa).
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Butoxy Group (-O-CH₂CH₂CH₂CH₃): A moderately bulky, non-polar ether group that contributes significantly to the molecule's lipophilicity (LogP) and influences its interaction with non-polar environments.
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Phenyl Ring: Provides a rigid scaffold and contributes to the molecule's overall size and potential for π-π stacking interactions. Its electron-donating character (via the ether oxygen) can influence the reactivity of the ring.
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Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.
Physicochemical Properties: A Quantitative Overview
The following properties are based on high-quality computational predictions, as experimental data is not widely available. These values provide a strong foundation for experimental design and formulation development.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Discussion |
| Physical State | Liquid | Expected based on the molecular weight and structure of similar aromatic alcohols. |
| Boiling Point | ~285-295 °C | The high boiling point is attributed to the molecule's mass and the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding. |
| Density | ~1.02 g/cm³ | Consistent with a substituted aromatic alcohol. |
| pKa (Acidic) | ~14.5 - 15.5 | The hydroxyl proton's acidity is similar to that of typical secondary alcohols. It is slightly influenced by the electronic effects of the substituted phenyl ring. |
| LogP (o/w) | ~2.9 - 3.2 | The butoxy chain significantly increases lipophilicity compared to simpler analogs like 1-(3-methoxyphenyl)ethanol. This value suggests good lipid membrane permeability but potentially limited aqueous solubility. |
Solubility Profile
The solubility of 1-(3-Butoxyphenyl)ethanol is governed by the interplay between its polar hydroxyl group and its non-polar butoxy and phenyl groups.
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Aqueous Solubility: Predicted to be low. The large hydrophobic surface area from the butoxy and phenyl groups will likely limit its solubility in water.
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Organic Solvent Solubility: Expected to be freely soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, following the "like dissolves like" principle.
Protocol 1: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of a compound in a given solvent system.
Causality Behind Choices: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution. Using an orbital shaker ensures consistent agitation without creating emulsions, and centrifugation provides a clear separation of the saturated supernatant from any remaining solid.
Methodology:
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Preparation: Add an excess amount of 1-(3-Butoxyphenyl)ethanol (e.g., 2-5 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
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Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol).
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Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time required.
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Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
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Sampling: Carefully remove an aliquot of the clear supernatant from each vial.
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Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a standard calibration curve.
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Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Experimental Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of the hydroxyl group.
Causality Behind Choices: Potentiometric titration is a highly accurate method for pKa determination as it directly measures the change in pH as a function of added titrant. The midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal, corresponds directly to the pKa.
Methodology:
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System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.
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Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
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Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement.
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Titration: While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and structure. The following data is based on established principles and predictions for a molecule with this structure.
Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption band is predicted in the range of 3600-3300 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.
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C-H (sp³) Stretch: Multiple absorptions are expected just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) from the methyl and methylene groups of the butyl and ethyl fragments.
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C-H (sp²) Stretch: Weaker absorptions are predicted just above 3000 cm⁻¹ from the aromatic ring.
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C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.
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C-O Stretch: A strong band is expected in the 1250-1050 cm⁻¹ region, corresponding to the C-O stretches of both the ether and the secondary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure. The predicted chemical shifts (δ) are relative to TMS (0 ppm).
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -CH(OH)-CH₃ | ~1.5 | Doublet | 3H | Coupled to the benzylic proton. |
| Butoxy: -O(CH₂)₃CH₃ | ~0.9 | Triplet | 3H | Terminal methyl group of the butyl chain. |
| Butoxy: -O(CH₂)₂CH₂ CH₃ | ~1.4-1.5 | Sextet | 2H | Methylene group adjacent to the terminal methyl. |
| Butoxy: -OCH₂CH₂ (CH₂)CH₃ | ~1.7-1.8 | Quintet | 2H | Methylene group adjacent to the ether oxygen. |
| -OH | ~2.0-3.0 | Broad Singlet | 1H | Chemical shift is variable and depends on concentration/solvent. |
| Butoxy: -OCH₂ (CH₂)₂CH₃ | ~3.9-4.0 | Triplet | 2H | Methylene group attached to the ether oxygen, deshielded. |
| -CH (OH)CH₃ | ~4.9 | Quartet | 1H | Benzylic proton, deshielded by both the ring and the oxygen. |
| Aromatic H | ~6.8-7.3 | Multiplets | 4H | Protons on the phenyl ring. |
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted δ (ppm) | Notes |
| -CH(OH)C H₃ | ~25 | |
| Butoxy: -O(CH₂)₃C H₃ | ~14 | |
| Butoxy: -O(CH₂)₂C H₂CH₃ | ~19 | |
| Butoxy: -OCH₂C H₂(CH₂)CH₃ | ~31 | |
| Butoxy: -OC H₂(CH₂)₂CH₃ | ~68 | Deshielded by ether oxygen. |
| -C H(OH)CH₃ | ~70 | Deshielded by hydroxyl group. |
| Aromatic C | ~113-129 | Multiple signals for the aromatic carbons not attached to oxygen. |
| Aromatic C -CH(OH) | ~146 | Quaternary carbon attached to the ethanol group. |
| Aromatic C -O | ~159 | Quaternary carbon attached to the ether oxygen. |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would likely induce characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 194 should be observable, corresponding to the molecular weight.
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Key Fragments:
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m/z = 179: Loss of a methyl radical (•CH₃) from the ethanol group, a common alpha-cleavage, resulting in [M-15]⁺.
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m/z = 151: Benzylic cleavage to lose the •CH(OH)CH₃ fragment, leaving a butoxy-phenyl cation.
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m/z = 137: Cleavage of the butyl group from the ether, resulting in a hydroxyphenyl-ethanol cation.
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m/z = 45: The [CH(OH)CH₃]⁺ fragment. This is a very common and often prominent peak for secondary alcohols of this type.
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Protocol 3: Purity and Identity Verification by GC-MS
Causality Behind Choices: GC is ideal for analyzing volatile and semi-volatile compounds like 1-(3-Butoxyphenyl)ethanol. A non-polar column (like a DB-5) is chosen based on the "like dissolves like" principle for separation. MS detection provides both high sensitivity and structural information from fragmentation patterns, allowing for confident peak identification.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
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GC System:
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Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
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Injection: Inject 1 µL using a split or splitless injector at ~250°C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
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Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C and hold for 5 minutes.
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MS System:
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Ionization: Electron Impact (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Interface Temp: ~280°C.
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Data Analysis: The retention time of the main peak indicates purity, while the corresponding mass spectrum should be compared against the predicted fragmentation pattern for identity confirmation.
Diagram 2: GC-MS Analytical Workflow
